![molecular formula C9H8ClN3S B170791 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine CAS No. 199864-44-3](/img/structure/B170791.png)
4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine
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Overview
Description
“4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, a novel NLO-active chalcone derivative has been synthesized by adopting the Claisen–Schmidt condensation reaction method .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using NMR and LC–MS spectral methods . The molecular 3-dimensional Hirshfeld surface and the corresponding 2-dimensional fingerprint plot representation quantifying the percentage contribution of each individual atom present in the compound were studied .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical synthetic method to thiophene derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they should be stored in a dark place, in an inert atmosphere, at 2-8°C . .
Scientific Research Applications
Thiophene Analogues in Carcinogenicity Studies
Thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies explore whether the replacement of aromatic rings with isosteric or isoelectronic aromatic rings retains biological activity, which is crucial for understanding the carcinogenic potential of new compounds. The evaluation of such compounds in vitro, including their potential carcinogenicity, is a significant area of research that helps establish safety profiles for new molecules before in vivo studies and potential clinical applications (Ashby et al., 1978).
Chemical Warfare Agent Degradation Products
Research on the degradation products of chemical warfare (CW) agents, including those related to thiophene compounds, is vital for environmental and occupational health. Understanding the formation, fate, and toxicity of CW agent degradation products can inform decontamination strategies and the assessment of long-term environmental impacts. This area of study highlights the importance of chemical stability and degradation pathways in assessing the risks associated with chemical compounds (Munro et al., 1999).
Antitubercular Activity of Pyrimidine Derivatives
The modification of pyrimidine derivatives to evaluate their antitubercular activity represents a critical area of pharmaceutical research. By altering the structure of compounds like isoniazid, researchers aim to develop new antitubercular agents with improved efficacy and reduced resistance. This research not only contributes to the fight against tuberculosis but also demonstrates the broader potential of pyrimidine derivatives in drug development (Asif, 2014).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) studies demonstrate the broad pharmacological effects of phenolic compounds, including antioxidant, antibacterial, and anti-inflammatory activities. Research into CGA's therapeutic roles provides insights into how structurally related compounds might be used to treat a wide range of disorders, emphasizing the importance of natural compounds in drug discovery and development (Naveed et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The development of organic materials particularly for NLO applications in recent times has turned out to be an active domain of research in the realm of science and technology due to their effortless synthesis process and greater NLO efficiency that has a huge impact on technological applications .
properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)-6-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-5-4-6(13-9(11)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROZZROKXQWZDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363015 |
Source
|
Record name | 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |
CAS RN |
199864-44-3 |
Source
|
Record name | 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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